molecular formula C11H8BrNO B6264712 4-bromonaphthalene-2-carboxamide CAS No. 496835-92-8

4-bromonaphthalene-2-carboxamide

Cat. No.: B6264712
CAS No.: 496835-92-8
M. Wt: 250.1
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Description

4-Bromonaphthalene-2-carboxamide is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromine atom at the fourth position and a carboxamide group at the second position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromonaphthalene-2-carboxamide typically involves the bromination of naphthalene followed by the introduction of the carboxamide group. One common method is the bromination of naphthalene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide. The resulting 4-bromonaphthalene is then subjected to a reaction with a suitable amide-forming reagent, such as ammonium carbonate or an amine, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromonaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

    Oxidation Reactions: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction Reactions: The carboxamide group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or primary amines can be used in substitution reactions, typically under reflux conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products Formed

    Substitution Reactions: Products such as 4-hydroxynaphthalene-2-carboxamide or 4-aminonaphthalene-2-carboxamide.

    Oxidation Reactions: Naphthoquinone derivatives.

    Reduction Reactions: 4-bromonaphthalene-2-amine.

Scientific Research Applications

4-Bromonaphthalene-2-carboxamide has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: Its derivatives may be explored for potential biological activities, including antimicrobial and anticancer properties.

    Medicinal Chemistry: It can be a starting point for the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-bromonaphthalene-2-carboxamide depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would depend on the nature of the derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloronaphthalene-2-carboxamide: Similar structure but with a chlorine atom instead of bromine.

    4-Fluoronaphthalene-2-carboxamide: Similar structure but with a fluorine atom instead of bromine.

    4-Iodonaphthalene-2-carboxamide: Similar structure but with an iodine atom instead of bromine.

Uniqueness

4-Bromonaphthalene-2-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its halogenated counterparts

Properties

CAS No.

496835-92-8

Molecular Formula

C11H8BrNO

Molecular Weight

250.1

Purity

95

Origin of Product

United States

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